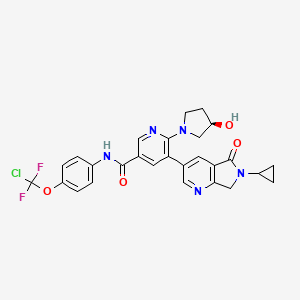

Bcr-abl-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H24ClF2N5O4 |

|---|---|

Molecular Weight |

556.0 g/mol |

IUPAC Name |

N-[4-[chloro(difluoro)methoxy]phenyl]-5-(6-cyclopropyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-3-yl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C27H24ClF2N5O4/c28-27(29,30)39-20-5-1-17(2-6-20)33-25(37)16-10-21(24(32-12-16)34-8-7-19(36)13-34)15-9-22-23(31-11-15)14-35(26(22)38)18-3-4-18/h1-2,5-6,9-12,18-19,36H,3-4,7-8,13-14H2,(H,33,37)/t19-/m1/s1 |

InChI Key |

YKODBSQOEOUPRJ-LJQANCHMSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC5=C(CN(C5=O)C6CC6)N=C4 |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=N3)C4=C(N=CC(=C4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)N6CCC(C6)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel Bcr-Abl Inhibitors: A Technical Overview

Disclaimer: Extensive searches for a specific molecule designated "Bcr-abl-IN-4" did not yield a publicly documented inhibitor with this name. This technical guide, therefore, focuses on a representative, recently developed Bcr-Abl inhibitor, compound 11b , a potent 2,6,9-trisubstituted purine derivative, to illustrate the principles of discovery, synthesis, and biological evaluation in this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Enduring Challenge of Bcr-Abl Inhibition

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML).[1] While the development of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized CML treatment, the emergence of drug resistance, particularly through mutations in the Abl kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.[2][3] This has spurred the discovery and development of next-generation inhibitors with improved potency and activity against resistant forms of Bcr-Abl.[3][4] This guide details the discovery, synthesis, and biological evaluation of a novel class of 2,6,9-trisubstituted purine-based Bcr-Abl inhibitors, exemplified by the highly potent compound 11b .[5]

Discovery of Novel 2,6,9-Trisubstituted Purine Inhibitors

The discovery of this series of inhibitors was based on the structure-activity relationship (SAR) studies of previously identified 2,6,9-trisubstituted purine derivatives.[6] The design strategy focused on optimizing the substituents at the 2, 6, and 9 positions of the purine core to enhance binding affinity to the ATP-binding site of the Bcr-Abl kinase and to overcome resistance mutations. Compound 11b emerged from these studies as a lead candidate with potent inhibitory activity against both wild-type and mutant Bcr-Abl.[5]

Synthesis of Compound 11b and Analogs

The synthesis of the 2,6,9-trisubstituted purine inhibitors is achieved through a multi-step synthetic route. A general workflow for the synthesis is outlined below.

Caption: Generalized synthetic workflow for 2,6,9-trisubstituted purine inhibitors.

A detailed, step-by-step experimental protocol for the synthesis of this class of compounds can be found in the referenced literature.[6] The synthesis generally involves sequential nucleophilic aromatic substitution reactions to introduce the desired functional groups at the C2, C6, and N9 positions of the purine ring.

Biological Activity and Data

The biological activity of compound 11b and its analogs was evaluated through in vitro kinase inhibition assays and cellular proliferation assays using CML-derived cell lines.

Quantitative Data Summary

The inhibitory potency of compound 11b and the reference compounds imatinib and nilotinib are summarized in the tables below.

Table 1: In Vitro Bcr-Abl Kinase Inhibitory Activity [5]

| Compound | Bcr-Abl IC50 (µM) |

| 11b | 0.015 |

| Imatinib | > 20 |

| Nilotinib | > 20 |

Table 2: Antiproliferative Activity in CML Cell Lines [5]

| Compound | KCL22 GI50 (µM) | KCL22-T315I GI50 (µM) | KCL22-E255K GI50 (µM) | KCL22-Y253H GI50 (µM) |

| 11b | 0.7 - 1.3 | 6.4 - 11.5 | 6.4 - 11.5 | 6.4 - 11.5 |

| Imatinib | > 20 | > 20 | > 20 | > 20 |

| Nilotinib | > 20 | > 20 | > 20 | > 20 |

Mechanism of Action and Signaling Pathway

Compound 11b exerts its therapeutic effect by directly inhibiting the kinase activity of the Bcr-Abl oncoprotein. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival in CML cells.[6]

Caption: Bcr-Abl signaling and inhibition by compound 11b.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the biological activity of the 2,6,9-trisubstituted purine inhibitors. For detailed, compound-specific protocols, please refer to the primary literature.[5][6]

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.

Workflow:

Caption: Workflow for in vitro Bcr-Abl kinase inhibition assay.

Methodology:

-

Recombinant Bcr-Abl kinase is incubated with the test compound at various concentrations in a kinase buffer.

-

A specific peptide substrate and ATP are added to initiate the phosphorylation reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based kinase assay kit.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from the dose-response curve.

Cellular Antiproliferative Assay

This assay determines the effect of the inhibitor on the growth and viability of CML cells that express the Bcr-Abl oncoprotein.

Methodology:

-

CML cell lines (e.g., KCL22 and its resistant mutants) are seeded in 96-well plates.

-

The cells are treated with a serial dilution of the test compound.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

-

The concentration of the compound that causes a 50% reduction in cell growth (GI50) is calculated from the resulting dose-response curves.

Conclusion

The discovery and optimization of novel Bcr-Abl inhibitors, such as the 2,6,9-trisubstituted purine derivative 11b , represent a significant advancement in the ongoing effort to combat CML and overcome TKI resistance. The potent in vitro and cellular activities of this class of compounds highlight their potential as promising candidates for further preclinical and clinical development. The methodologies and data presented in this guide provide a framework for the evaluation of new Bcr-Abl inhibitors and underscore the importance of continued research in this critical area of oncology drug discovery.

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis, and biological evaluation of novel Bcr-AblT315I inhibitors incorporating amino acids as flexible linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flying under the radar: the new wave of BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Status, Synthesis and Clinical Application of Recently Marketed and Clinical BCR-ABL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bcr-Abl Inhibitor: Bcr-abl-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcr-abl-IN-4 is a potent inhibitor of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and evaluation, along with a visualization of its targeted signaling pathway, are presented to support further research and development efforts in oncology.

Chemical Structure and Properties

This compound, identified by the CAS number 2669790-59-2, is a complex heterocyclic molecule. Its chemical structure is detailed below.

Chemical Structure:

-

SMILES: ClC(F)(F)OC(C=C1)=CC=C1NC(C2=CC(C3=CN=C(CN(C4CC4)C5=O)C5=C3)=C(N6C--INVALID-LINK--O)N=C2)=O[1]

-

CAS Number: 2669790-59-2[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C27H24ClF2N5O4 | [2] |

| Molecular Weight | 555.96 g/mol | [2] |

Biological Activity

This compound is a highly potent inhibitor of the Bcr-Abl tyrosine kinase, including the clinically significant T315I mutant, which confers resistance to many first- and second-generation inhibitors.[1] The inhibitory activity of this compound has been demonstrated in both enzymatic and cell-based assays.

Inhibitory Activity:

| Cell Line | Target | IC50 | Reference |

| K562 | Bcr-Abl (wild-type) | 0.67 nM | [1] |

| Ba/F3 | Bcr-Abl (T315I mutant) | 16 nM | [1] |

Mechanism of Action and Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3][4] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream signaling cascades.

Bcr-Abl Signaling Pathway and Inhibition by this compound:

Caption: Inhibition of the Bcr-Abl signaling cascade by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2021143927A1, where it is referred to as compound 11. Researchers should refer to this patent for a step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods.

Bcr-Abl Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against the Bcr-Abl kinase.[5][6]

Workflow for Bcr-Abl Kinase Assay:

Caption: General workflow for an in vitro Bcr-Abl kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant Bcr-Abl enzyme and the peptide substrate (e.g., Abltide) in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the Bcr-Abl enzyme, the peptide substrate, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative activity of this compound on CML cell lines.[7][8][9][10]

Workflow for Cell Proliferation Assay:

Caption: General workflow for a cell proliferation assay.

Methodology:

-

Cell Culture:

-

Culture K562 (human CML cell line) or Ba/F3 cells stably transfected with the Bcr-Abl T315I mutant in appropriate cell culture medium.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a specific duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Measurement:

-

Assess cell viability using a suitable method, such as the MTT assay (which measures mitochondrial activity) or a luminescence-based assay like CellTiter-Glo® (which measures ATP levels).

-

-

Data Analysis:

-

Determine the percentage of cell viability relative to a vehicle-treated control.

-

Plot the percentage of viability against the concentration of this compound to calculate the IC50 value.

-

Conclusion

This compound is a promising, potent inhibitor of the Bcr-Abl tyrosine kinase, with significant activity against the drug-resistant T315I mutant. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in the treatment of chronic myeloid leukemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. Development of a K562 cell-based assay for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bcr-Abl-IN-4 (CAS 188260-50-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bcr-abl-IN-4, a potent inhibitor of the Bcr-Abl tyrosine kinase. The information is curated for researchers, scientists, and professionals involved in drug development and cancer research.

Core Compound Data

This compound is a small molecule inhibitor belonging to the phenylaminopyrimidine class of compounds. It is specifically designed to target the constitutively active Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).

| Property | Value |

| CAS Number | 188260-50-6 |

| Molecular Formula | C₂₃H₂₁F₄N₅O |

| Molecular Weight | 459.44 g/mol |

| Biological Activity | Bcr-Abl Tyrosine Kinase Inhibitor |

| pIC₅₀ | 6.46 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathways

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation (t(9;22)), possesses deregulated tyrosine kinase activity. This aberrant activity drives the uncontrolled proliferation of leukemia cells through the activation of several downstream signaling pathways. Bcr-Abl inhibitors, including this compound, function by competing with ATP for the binding site within the kinase domain of the Bcr-Abl protein. This competitive inhibition blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of its downstream targets, thereby arresting the pro-proliferative and anti-apoptotic signals.

The primary signaling cascades affected by Bcr-Abl activity and consequently inhibited by this compound include:

-

RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: A critical pathway that promotes cell survival and proliferation while inhibiting apoptosis.

-

JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell survival and proliferation.

Below are diagrams illustrating the Bcr-Abl signaling network and the point of intervention for inhibitors like this compound.

An In-Depth Technical Guide to the Bcr-Abl In Vitro Kinase Assay

This technical guide provides a comprehensive overview of the in vitro kinase assay for the Bcr-Abl fusion protein, a critical target in the treatment of Chronic Myeloid Leukemia (CML). The constitutively active tyrosine kinase activity of the Bcr-Abl oncoprotein drives the malignant transformation of hematopoietic cells by activating a number of downstream signaling pathways, leading to increased cell proliferation and resistance to apoptosis.[1][2] Bcr-Abl tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of CML.[3] In vitro kinase assays are fundamental tools in the discovery and development of new TKIs, allowing for the precise measurement of inhibitor potency and selectivity.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein activates several downstream signaling pathways crucial for leukemogenesis. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is involved in cell survival and anti-apoptotic mechanisms.[4][5] The JAK/STAT pathway is also implicated in the dysregulated proliferation of CML cells.[1] Understanding these pathways is essential for contextualizing the mechanism of action of Bcr-Abl inhibitors.

Caption: Bcr-Abl downstream signaling pathways.

Principle of the In Vitro Kinase Assay

The in vitro kinase assay for Bcr-Abl is designed to measure the enzymatic activity of the kinase in a cell-free system. The fundamental principle involves the incubation of the Bcr-Abl kinase with a specific substrate and a phosphate donor, typically adenosine triphosphate (ATP). The kinase catalyzes the transfer of the gamma-phosphate from ATP to a tyrosine residue on the substrate. The inhibitory potential of a test compound, such as Bcr-abl-IN-4, is determined by its ability to block this phosphorylation event. The amount of substrate phosphorylation is quantified, and the concentration of the inhibitor that reduces the kinase activity by 50% is known as the IC50 value.

Experimental Protocols

A variety of formats can be used for in vitro kinase assays, including radiometric assays, fluorescence-based assays, and enzyme-linked immunosorbent assays (ELISA). Below is a detailed methodology for a representative solid-phase kinase assay.

Materials and Reagents

-

Recombinant Bcr-Abl kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

-

Substrate: Glutathione-S-transferase (GST)-fused CrkL (a known physiological substrate of Bcr-Abl) immobilized on glutathione-agarose beads.[6]

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Test inhibitor (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20)

-

Scintillation cocktail

-

Microplate or reaction tubes

Experimental Workflow

The general workflow for the in vitro kinase assay involves the preparation of reagents, the kinase reaction, and the detection of the signal.

Caption: Experimental workflow for a Bcr-Abl kinase assay.

Detailed Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Dilute the recombinant Bcr-Abl kinase to the desired concentration in the kinase buffer.

-

Prepare the ATP solution by mixing [γ-³²P]ATP with non-radiolabeled ATP to achieve the desired specific activity and final concentration (e.g., 10 µM).

-

-

Kinase Reaction:

-

To each well of a microplate or reaction tube, add the serially diluted test inhibitor. Include controls for no inhibitor (maximum kinase activity) and no kinase (background).

-

Add the diluted Bcr-Abl kinase to each well.

-

Add the GST-CrkL coated agarose beads.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding a stop solution (e.g., EDTA) or by washing the beads with wash buffer.

-

-

Detection and Measurement:

-

Wash the agarose beads multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

After the final wash, add a scintillation cocktail to the beads.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.

-

Data Presentation and Analysis

The raw data (CPM) is used to calculate the percentage of kinase inhibition for each inhibitor concentration.

Percentage of Inhibition (%) = [1 - (CPM_inhibitor - CPM_background) / (CPM_max_activity - CPM_background)] * 100

The calculated percentages of inhibition are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

Representative Data for Bcr-Abl Inhibitors

The following table summarizes the IC50 values for several well-known Bcr-Abl inhibitors against the wild-type kinase and the common T315I mutant, which confers resistance to many first- and second-generation TKIs.

| Inhibitor | Bcr-Abl (wild-type) IC50 (nM) | Bcr-Abl (T315I mutant) IC50 (nM) |

| Imatinib | ~250-500[7] | >10,000 |

| Dasatinib | ~1-5 | >500 |

| Nilotinib | ~20-30 | >10,000 |

| Bosutinib | ~1-10 | >2,000 |

| Ponatinib | ~0.4 | ~2.0 |

Note: The exact IC50 values can vary depending on the specific assay conditions and substrate used.

Conclusion

The Bcr-Abl in vitro kinase assay is an indispensable tool for the preclinical evaluation of potential therapeutic agents for CML. It provides a robust and quantitative method for determining the potency of inhibitors and understanding their structure-activity relationships. A well-designed and executed kinase assay is a critical step in the journey of developing novel and more effective treatments for Bcr-Abl positive leukemias.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Delving into the Preliminary Cytotoxicity of Bcr-abl-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity data for the Bcr-Abl inhibitor, Bcr-abl-IN-4. The content herein is curated for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering a centralized resource for understanding the initial anti-leukemic potential of this compound. This document details its in-vitro efficacy, the underlying Bcr-Abl signaling pathway it targets, and representative methodologies for assessing its cytotoxic effects.

Introduction to Bcr-Abl and Targeted Inhibition

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver in Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] Its uncontrolled kinase activity activates a cascade of downstream signaling pathways that regulate cell proliferation, differentiation, and survival, ultimately leading to malignant transformation.[2] The development of tyrosine kinase inhibitors (TKIs) that specifically target the ATP-binding site of the Bcr-Abl kinase has revolutionized the treatment of these cancers.[1] this compound is a novel inhibitor developed to target this critical oncoprotein.

Preliminary Cytotoxicity Data for this compound

This compound has demonstrated potent inhibitory effects on the growth of cancer cell lines expressing the Bcr-Abl fusion protein. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in key preclinical models.

| Cell Line | Bcr-Abl Genotype | IC50 (nM) | Reference |

| K562 | Wild-Type | 0.67 | [3] |

| Ba/F3 | T315I Mutant | 16 | [3] |

Table 1: Summary of this compound in-vitro cytotoxicity.

The data indicates that this compound is highly potent against the wild-type Bcr-Abl kinase expressed in the human CML cell line K562.[3] Furthermore, it retains significant activity against the T315I "gatekeeper" mutation, a common source of resistance to first and second-generation TKIs.[1][3] This suggests that this compound may have therapeutic potential in both treatment-naive and resistant CML settings.

The Bcr-Abl Signaling Pathway

The oncogenic activity of the Bcr-Abl protein stems from its ability to phosphorylate a multitude of downstream substrates, thereby activating several key signaling pathways that drive leukemogenesis. A simplified representation of these pathways is illustrated below.

Experimental Protocols: A Representative Cytotoxicity Assay

The following outlines a general methodology for determining the in-vitro cytotoxicity of a Bcr-Abl inhibitor, such as this compound, using a cell viability assay. This protocol is a representative example based on standard practices in the field.

Objective: To determine the IC50 of a test compound in Bcr-Abl positive cell lines.

Materials:

-

Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Plate reader capable of luminescence or absorbance measurements

-

Standard laboratory equipment (incubator, centrifuge, multichannel pipettes, etc.)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine cell density and viability.

-

Dilute cells to the desired seeding density in complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 90 µL.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in complete medium. A typical starting concentration might be 10 µM, with 3-fold serial dilutions.

-

Add 10 µL of the diluted compound to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Viability Assessment:

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (media only).

-

Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

-

Plot the normalized viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

-

Conclusion

The preliminary data for this compound indicate that it is a highly potent inhibitor of both wild-type and T315I mutant Bcr-Abl. These findings warrant further investigation into its mechanism of action, selectivity, and in-vivo efficacy. The experimental framework provided in this guide offers a starting point for researchers to further characterize the cytotoxic profile of this and other novel Bcr-Abl inhibitors. The continued development of potent and resistance-evading TKIs is crucial for improving outcomes for patients with Bcr-Abl-driven leukemias.

References

Methodological & Application

Application Notes and Protocols for Bcr-Abl-IN-4 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in nearly all cases of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2] This oncoprotein drives aberrant cell proliferation and survival through the continuous phosphorylation of downstream substrates.[3][4] Consequently, inhibiting the kinase activity of Bcr-Abl is a primary therapeutic strategy. This document provides detailed protocols for determining the cellular potency of Bcr-abl-IN-4, a novel investigational inhibitor of the Bcr-Abl tyrosine kinase.

Mechanism of Action

This compound is hypothesized to be an ATP-competitive inhibitor that binds to the kinase domain of the Bcr-Abl protein. This action is intended to block the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby inhibiting downstream signaling pathways that lead to uncontrolled cell growth and survival.[3][4] The protocols outlined below are designed to quantify the inhibitory activity of this compound on Bcr-Abl-positive cancer cell lines.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and inhibition of apoptosis.[5][6]

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. BCR Kit - Mylab Global [mylabglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bcr-abl-IN-4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution, storage, and in vitro use of Bcr-abl-IN-4, a potent inhibitor of the Bcr-Abl tyrosine kinase.

Introduction

This compound is a small molecule inhibitor targeting the constitutively active Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It exhibits significant inhibitory activity against both wild-type Bcr-Abl and the T315I mutant, which is resistant to many first and second-generation tyrosine kinase inhibitors. These application notes provide essential information for the effective use of this compound in a research setting.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₂₄ClF₂N₅O₄ |

| Molecular Weight | 555.96 g/mol |

| Appearance | Crystalline solid |

| Storage (Solid) | -20°C for up to 2 years |

| Storage (Solution) | -80°C for up to 1 month |

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the approximate solubility at room temperature. It is recommended to use sonication or gentle warming (37°C) to aid dissolution.

| Solvent | Approximate Solubility |

| DMSO | ≥ 50 mg/mL |

| Ethanol | < 1 mg/mL |

| Water | Insoluble |

Protocol: Preparation of Stock Solutions

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator or water bath at 37°C (optional)

Procedure:

-

Pre-warm the vial of this compound to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 179.8 µL of DMSO to 1 mg of this compound).

-

Vortex the solution thoroughly for at least 2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or incubate in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 month). For short-term use (up to one week), aliquots can be stored at -20°C.

Protocol: In Vitro Cell-Based Proliferation Assay

This protocol describes a method to determine the anti-proliferative activity of this compound on the K562 human CML cell line.

Materials:

-

K562 cells (or other Bcr-Abl positive cell lines)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

96-well clear flat-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader capable of measuring luminescence or absorbance

Experimental Workflow:

In vitro cell proliferation assay workflow.

Procedure:

-

Cell Seeding:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvest cells in the exponential growth phase and determine the cell density using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

-

Compound Dilution and Treatment:

-

Prepare a series of dilutions of the this compound stock solution in culture medium. A common starting point is a 2X concentration series ranging from 200 nM to 0.01 nM.

-

Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

-

Add 100 µL of the 2X compound dilutions to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Viability Measurement:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to stabilize.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell proliferation) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Bcr-Abl Signaling Pathway

This compound exerts its effect by inhibiting the tyrosine kinase activity of the Bcr-Abl oncoprotein. This leads to the downregulation of several key downstream signaling pathways that are crucial for the survival and proliferation of CML cells.

Simplified Bcr-Abl signaling pathway and the point of inhibition by this compound.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Application Notes and Protocols for Bcr-abl-IN-4 in K562 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Bcr-abl-IN-4, a potent inhibitor of the Bcr-Abl tyrosine kinase, in K562 chronic myeloid leukemia (CML) cells. The provided methodologies cover cell viability, protein analysis, and apoptosis assays to facilitate research into its therapeutic potential.

Introduction

This compound is a highly potent, small molecule inhibitor of the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia. This inhibitor has demonstrated significant activity against the wild-type Bcr-Abl kinase expressed in K562 cells.[1][2][3][4] These notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | K562 | 0.67 nM | [1][2][3][4] |

| IC50 (Cell Growth Inhibition) | Ba/F3 (BCR-ABL T315I) | 16 nM | [1][2][3][4] |

Experimental Protocols

Cell Culture and Maintenance

K562 cells, a human CML cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). The stock solution should be stored at -20°C or -80°C. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol determines the effect of this compound on the viability and proliferation of K562 cells.

Materials:

-

K562 cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed K562 cells into 96-well plates at a density of 3,000 to 10,000 cells per well in 100 µL of culture medium.[2][3]

-

Incubate the plates for 24 hours.

-

Treat the cells with a series of concentrations of this compound (e.g., a 10-point dilution series centered around the IC50 of 0.67 nM, such as 0.01 nM to 100 nM). Include a vehicle control (DMSO only).

-

Incubate the plates for 48 to 96 hours.[3]

-

For MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[1] Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1][2]

-

Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Bcr-Abl Phosphorylation

This protocol assesses the inhibitory effect of this compound on the autophosphorylation of Bcr-Abl.

Materials:

-

K562 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Bcr-Abl (Tyr177), anti-c-Abl, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed K562 cells in 6-well plates and grow to a suitable density.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities to determine the reduction in Bcr-Abl phosphorylation relative to the total Bcr-Abl and loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis in K562 cells following treatment with this compound.

Materials:

-

K562 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed K562 cells in 6-well plates and treat with this compound at various concentrations for 24 to 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound on K562 cells. Given its high potency, careful dose-response studies are recommended to fully characterize its mechanism of action and therapeutic potential. Researchers are encouraged to adapt these protocols as needed for their specific experimental designs.

References

Application Notes: Using Bcr-abl-IN-4 to Probe p-Crkl Levels by Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bcr-abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML).[1][2][3] A key downstream effector and a direct substrate of Bcr-abl is the adapter protein Crkl (CRK-like).[4] The phosphorylation of Crkl at tyrosine 207 (p-Crkl) is a reliable biomarker of Bcr-abl kinase activity and is consistently observed in CML cells.[4][5] Bcr-abl-IN-4 is a potent and specific inhibitor of the Bcr-abl kinase.[6] This application note provides a detailed protocol for utilizing this compound to modulate and detect the phosphorylation of Crkl in a Western blot application, a common method to assess the efficacy of Bcr-abl inhibitors.

Principle

This compound is a small molecule inhibitor that targets the ATP-binding site of the Bcr-abl kinase, thereby preventing the phosphorylation of its downstream substrates, including Crkl.[6] By treating Bcr-abl positive cells (e.g., K562) with this compound, a dose-dependent decrease in the level of p-Crkl can be observed via Western blotting. This provides a robust method to quantify the inhibitory activity of this compound and to study the Bcr-abl signaling pathway.

Data Presentation

Table 1: this compound Inhibitor Profile

| Parameter | Value | Cell Line | Reference |

| IC50 (Bcr-abl) | 0.67 nM | K562 | [6] |

| IC50 (Bcr-abl T315I) | 16 nM | Ba/F3 | [6] |

Table 2: Antibody and Reagent Recommendations for Western Blot

| Reagent | Vendor (Example) | Catalog # (Example) | Recommended Dilution |

| Phospho-Crkl (Tyr207) Antibody | Cell Signaling Technology | #3181 | 1:1000 |

| Total Crkl Antibody | Cell Signaling Technology | #3182 | 1:1000 |

| Beta-Actin Antibody (Loading Control) | Proteintech | 66009-1-Ig | 1:5000 |

| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 | 1:2000 |

| This compound | MedchemExpress | HY-142922 | See Protocol |

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Culture: Culture K562 cells (a human CML cell line expressing Bcr-abl) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

-

Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to prepare working concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal inhibitory concentration.

-

Treatment: Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for a specified time. A treatment time of 2 to 4 hours is often sufficient to observe a significant decrease in p-Crkl levels.

Preparation of Cell Lysates

-

Harvesting Cells: Following treatment, transfer the cells to a 1.5 mL microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the cell pellet in 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. For complete lysis, sonicate the samples briefly on ice.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting for p-Crkl

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Crkl (Tyr207) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Stripping and Re-probing (Optional): To assess total Crkl or a loading control like beta-actin on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective primary antibodies.

Mandatory Visualization

Caption: Bcr-abl signaling and inhibition by this compound.

Caption: Western blot workflow for p-Crkl detection.

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Lactate Maintains BCR/Abl Expression and Signaling in Chronic Myeloid Leukemia Cells Under Nutrient Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth Arrest of BCR-ABL Positive Cells with a Sequence-Specific Polyamide-Chlorambucil Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Inhibition of BCR-ABL1 Tyrosine Kinase and PAK1/2 Serine/Threonine Kinase Exerts Synergistic Effect against Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Bcr-Abl Inhibitor Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on publicly available data for the Bcr-Abl tyrosine kinase inhibitor CGP57148B and the PROTAC degrader DMP11 . Information on a specific inhibitor designated "Bcr-abl-IN-4" was not available. The provided data and protocols for CGP57148B and DMP11 can serve as a representative guide for designing and conducting animal studies with novel Bcr-Abl inhibitors.

Introduction to Bcr-Abl Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of Chronic Myeloid Leukemia (CML) and is also found in some cases of Acute Lymphoblastic Leukemia (ALL).[1] This aberrant kinase drives uncontrolled proliferation and survival of leukemic cells.[1] Bcr-Abl inhibitors are a class of targeted therapies that have revolutionized the treatment of these cancers by blocking the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways.[1][2] This document provides detailed information on the administration and dosage of a representative Bcr-Abl inhibitor, CGP57148B, in animal models, as well as in vitro data for the novel degrader, DMP11.

Bcr-Abl Signaling Pathway and Mechanism of Inhibition

The Bcr-Abl oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK pathway, which promotes cell proliferation.[3] Tyrosine kinase inhibitors (TKIs) like imatinib (and presumably other Bcr-Abl inhibitors) competitively bind to the ATP-binding pocket of the Bcr-Abl kinase domain, preventing substrate phosphorylation and blocking downstream signaling, ultimately leading to the inhibition of cell growth and induction of apoptosis in Bcr-Abl positive cells.[2][4]

Caption: Bcr-Abl Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the in vivo administration and dosage of the Bcr-Abl inhibitor CGP57148B in nude mice bearing Bcr-Abl-positive human leukemia cells, as well as in vitro data for the PROTAC degrader DMP11.

Table 1: In Vivo Administration and Efficacy of CGP57148B in Nude Mice[5][6]

| Animal Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Outcome |

| Nude Mice | KU812 | Intraperitoneal (IP) | 50 mg/kg | Once or twice daily | Inhibition of tumor growth, but no cures.[5] |

| Nude Mice | MC3 | Intraperitoneal (IP) | 50 mg/kg | Once or twice daily | Inhibition of tumor growth, but no cures.[5] |

| Nude Mice | KU812 | Oral (PO) | 160 mg/kg | Not specified for long-term efficacy | A single administration caused >50% inhibition of Bcr-Abl kinase activity for 2-5 hours.[5] |

| Nude Mice | KU812 | Intraperitoneal (IP) | 50 mg/kg | Continuous block of Bcr-Abl activity over 11 days | 87%-100% of treated mice were cured.[5] |

| Nude Mice | MC3 | Intraperitoneal (IP) | 50 mg/kg | Continuous block of Bcr-Abl activity over 11 days | 87%-100% of treated mice were cured.[5] |

Table 2: In Vitro Data for PROTAC Degrader DMP11[7]

| Cell Line Type | Metric | DMP11 Value |

| Imatinib-resistant CML cell lines | IC50 | Good inhibitory effect |

Experimental Protocols

The following are detailed protocols for the in vivo administration of a Bcr-Abl inhibitor, based on the methodologies described for CGP57148B.[6][5]

Animal Model and Tumor Implantation

-

Animal Strain: Nude mice are a suitable model as they are immunodeficient and can accept human cell line xenografts.[6][5]

-

Cell Lines: Bcr-Abl-positive human leukemia cell lines such as KU812 or MC3 can be used.[6][5]

-

Implantation:

-

Culture the selected cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase.

-

Resuspend the cells in a suitable medium (e.g., sterile PBS).

-

Inject the cell suspension subcutaneously or intravenously into the nude mice. The choice of injection route will depend on the desired tumor model (solid tumor vs. disseminated leukemia).

-

Drug Preparation and Administration

-

Drug Formulation: The formulation of the Bcr-Abl inhibitor will depend on its solubility and the chosen route of administration. For preclinical studies, inhibitors are often dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform vehicle-only controls in your experiments.

-

Administration Routes:

-

Intraperitoneal (IP) Injection: Dissolve the inhibitor in a sterile, injectable vehicle. Administer the appropriate volume to achieve the desired dose (e.g., 50 mg/kg for CGP57148B) using a sterile syringe and needle.[6]

-

Oral Gavage (PO): Formulate the inhibitor in a vehicle suitable for oral administration. Use a gavage needle to deliver the solution directly into the stomach of the animal to ensure accurate dosing (e.g., 160 mg/kg for CGP57148B).[6]

-

In Vivo Efficacy Study Workflow

The following workflow outlines a typical in vivo efficacy study for a Bcr-Abl inhibitor.

Caption: In Vivo Efficacy Study Workflow.

Monitoring and Endpoint Analysis

-

Tumor Growth: For subcutaneous tumor models, measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Animal Health: Monitor the general health of the animals, including body weight, activity levels, and any signs of toxicity.

-

Pharmacokinetic Analysis: To determine the in vivo duration of Bcr-Abl inhibition, a separate cohort of tumor-bearing mice can be treated with a single dose of the inhibitor.[6] Animals are then euthanized at various time points post-treatment, and tumor tissues are collected to measure the level of Bcr-Abl kinase activity (e.g., by assessing autophosphorylation).[6]

-

Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition or regression. Survival studies can also be conducted. At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., histology, Western blotting for target engagement).

Conclusion

The successful in vivo application of Bcr-Abl inhibitors requires careful consideration of the administration route, dosage, and treatment schedule to ensure continuous target inhibition.[6][5] The provided data on CGP57148B demonstrates that maintaining a sustained blockade of Bcr-Abl kinase activity is crucial for achieving a curative effect in animal models.[5] Researchers developing novel Bcr-Abl inhibitors can use these protocols and data as a starting point for their own preclinical studies. It is essential to perform dose-ranging and pharmacokinetic studies for each new compound to determine the optimal therapeutic window.

References

- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols: A Step-by-Step Guide for the Evaluation of Novel Bcr-Abl Inhibitors in Primary CML Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2][3][4] The Bcr-Abl oncoprotein drives the malignant transformation of hematopoietic stem cells through the activation of multiple downstream signaling pathways, leading to increased cell proliferation and survival.[5][6][7][8] Consequently, the Bcr-Abl kinase is a prime therapeutic target in CML.[2][3]

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML.[9] However, the emergence of resistance, often due to mutations in the Bcr-Abl kinase domain, necessitates the discovery and evaluation of novel inhibitors.[4][9] This document provides a comprehensive, step-by-step guide for the preclinical evaluation of novel Bcr-Abl inhibitors, such as a hypothetical "Bcr-abl-IN-4," using primary CML cells. Primary cells, while more challenging to work with than cell lines, offer a more clinically relevant model for assessing inhibitor efficacy.[10]

Core Concepts and Signaling Pathways

The Bcr-Abl oncoprotein activates a complex network of signaling pathways that are crucial for the CML phenotype. Understanding these pathways is essential for evaluating the mechanism of action of a novel inhibitor. Key downstream pathways include the JAK-STAT, RAS-MEK-ERK, and PI3K/AKT/mTOR pathways, which collectively promote cell proliferation and inhibit apoptosis.[5][7][8] A critical and direct substrate of Bcr-Abl is the Crk-like adapter protein (Crkl). The phosphorylation status of Crkl is a reliable biomarker for Bcr-Abl kinase activity in CML cells.[11][12]

Caption: Bcr-Abl Signaling Pathways in CML.

Experimental Protocols

Isolation and Culture of Primary CML Cells

Working with primary CML cells requires careful handling to ensure viability and preserve their native characteristics.[10][13]

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Red Blood Cell Lysis Buffer

-

CD34+ MicroBead Kit (optional, for progenitor cell enrichment)

Protocol:

-

Dilute fresh bone marrow or peripheral blood samples from CML patients 1:1 with PBS.

-

Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.

-

Wash the collected MNCs with PBS and centrifuge at 300 x g for 10 minutes.

-

If red blood cell contamination is high, perform a red blood cell lysis step according to the manufacturer's protocol.

-

Resuspend the MNC pellet in RPMI 1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

For specific experiments on progenitor cells, CD34+ cells can be isolated from the MNC fraction using immunomagnetic bead separation.[11]

-

Culture cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C and 5% CO2. It is important to note that primary CML cells, particularly those from chronic phase patients, may have limited ex vivo viability and proliferation.[11]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the novel inhibitor and is used to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Primary CML MNCs

-

96-well cell culture plates

-

Novel Bcr-Abl inhibitor (e.g., "this compound")

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

Protocol:

-

Seed 5,000-10,000 primary CML cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[14]

-

Prepare serial dilutions of the novel inhibitor in culture medium.

-

Add the inhibitor to the wells in triplicate. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[14]

-

After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Bcr-Abl Signaling Inhibition

Western blotting is used to confirm that the novel inhibitor is hitting its intended target and modulating downstream signaling.

Materials:

-

Primary CML MNCs

-

Novel Bcr-Abl inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-c-Abl, anti-phospho-Crkl, anti-Crkl, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or α-Tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture primary CML cells (1-2 x 10^6 cells/mL) and treat with the novel inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a predetermined time (e.g., 2-6 hours).

-

Harvest cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[15] A reduction in the levels of p-Crkl and p-STAT5 relative to their total protein levels indicates inhibition of Bcr-Abl kinase activity.[11][12]

Caption: General Experimental Workflow.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Primary CML Cells

| Patient Sample ID | Cell Type | IC50 (µM) after 72h |

| CML-001 | MNCs | Value |

| CML-002 | MNCs | Value |

| CML-003 | CD34+ Progenitors | Value |

| Normal Donor-001 | MNCs | Value |

Table 2: Inhibition of Bcr-Abl Signaling by this compound

| Target Protein | Treatment Concentration | % Inhibition (relative to control) |

| p-Crkl | 0.1 µM | Value |

| p-Crkl | 1.0 µM | Value |

| p-Crkl | 10.0 µM | Value |

| p-STAT5 | 0.1 µM | Value |

| p-STAT5 | 1.0 µM | Value |

| p-STAT5 | 10.0 µM | Value |

Logical Relationships and Decision Making

The evaluation of a novel inhibitor often follows a logical progression. The following diagram illustrates a decision-making process based on initial experimental outcomes.

Caption: Decision Tree for Inhibitor Evaluation.

Conclusion

This guide provides a framework for the initial preclinical evaluation of novel Bcr-Abl inhibitors in primary CML cells. By following these detailed protocols for cell handling, viability assessment, and target engagement, researchers can generate robust and reliable data. The systematic presentation of this data, combined with a clear understanding of the underlying signaling pathways, will enable informed decisions in the drug development process for CML.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differentiation status of primary chronic myeloid leukemia cells affects sensitivity to BCR-ABL1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Human chronic myeloid leukemia stem cells are insensitive to imatinib despite inhibition of BCR-ABL activity [jci.org]

- 13. promocell.com [promocell.com]

- 14. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Bcr-abl-IN-4 solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcr-Abl inhibitor, Bcr-abl-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). This compound exerts its anticancer effects by inhibiting the kinase activity of Bcr-Abl, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound have been reported as:

-

0.67 nM for K562 cells (a human immortalised myelogenous leukemia line).[1]

-

16 nM for Ba/F3 cells transfected with the Bcr-Abl T315I mutation.[1] The T315I mutation is a common mechanism of resistance to some other Bcr-Abl inhibitors.

Q3: In what solvents can I dissolve this compound?

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered when working with small molecule inhibitors like this compound is achieving and maintaining solubility, especially in aqueous-based experimental systems.

Problem 1: Precipitate formation when preparing a stock solution in DMSO.

-

Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of this compound in DMSO at room temperature.

-

Solution:

-

Warm the solution: Gently warm the vial to 37°C in a water bath.

-

Sonication: Use a bath sonicator to aid in dissolution.

-

Reduce concentration: If precipitation persists, prepare a stock solution at a lower concentration.

-

Problem 2: Precipitate formation upon dilution of the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

-

Possible Cause: The compound is crashing out of solution as the polarity of the solvent increases. This is a common issue for hydrophobic compounds.

-

Solution:

-

Stepwise dilution: Perform serial dilutions rather than a single large dilution. For example, first dilute the DMSO stock into a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.

-

Use of a carrier protein: For in vitro assays, the presence of serum (like FBS) in the cell culture medium can help to maintain the solubility of hydrophobic compounds. Ensure your final working medium contains an appropriate concentration of serum if your experimental design allows.

-

Final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible (typically below 0.5%) to minimize solvent-induced artifacts and cytotoxicity.

-

Problem 3: Inconsistent experimental results, possibly due to compound precipitation over time.

-

Possible Cause: The compound may be slowly precipitating out of the working solution during the course of the experiment, leading to a decrease in the effective concentration.

-

Solution:

-

Fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment.

-

Visual inspection: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation. If a precipitate is visible, do not use the solution.

-

Storage of stock solutions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

-

Data Presentation

Table 1: this compound Activity Profile

| Cell Line | Target | IC50 (nM) | Reference |

| K562 | Bcr-Abl (wild-type) | 0.67 | [1] |

| Ba/F3 | Bcr-Abl (T315I mutant) | 16 | [1] |

Table 2: Recommended Solvents for Bcr-Abl Inhibitors

| Solvent | Recommended Use | Notes |

| DMSO | Primary stock solution | High solubility for many organic small molecules. Prepare a high concentration stock (e.g., 10 mM). |

| Ethanol | Alternative solvent for stock solution | May have lower solubility compared to DMSO for some compounds. |

| Aqueous Buffers (PBS, etc.) | Final working solution (with caution) | Very low solubility is expected. Dilute from a DMSO stock immediately before use. |

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize concentrations and incubation times for your specific cell line and experimental conditions.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the proliferation of Bcr-Abl positive cells (e.g., K562).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

-

Treatment: Add 100 µL of the diluted compound to the appropriate wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 150 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Bcr-Abl Signaling

This protocol is to assess the effect of this compound on the phosphorylation of Bcr-Abl and its downstream targets.

-

Cell Treatment: Seed K562 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Bcr-Abl (Tyr245), total Bcr-Abl, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Bcr-Abl Signaling Pathway

Caption: The Bcr-Abl signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Solubility Issues

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Bcr-abl-IN-4 stability in different solvents and media

This technical support center provides guidance and troubleshooting for researchers working with small molecule Bcr-Abl inhibitors. While specific stability data for "Bcr-abl-IN-4" is not publicly available, this guide offers general protocols and answers to frequently asked questions regarding the stability of similar small molecule inhibitors in various laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving and storing small molecule Bcr-Abl inhibitors?

A1: Most small molecule inhibitors, including those targeting Bcr-Abl, are readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. For animal studies, co-solvents like polyethylene glycol (PEG), ethanol, and Tween 80 are often used to improve aqueous solubility and bioavailability. Always refer to the manufacturer's datasheet for any specific recommendations.

Q2: How should I store the inhibitor stock solutions to ensure stability?